2-Chloromethylfluoranthene

Electronic structure calculation Carbocation stability MNDO/PM3 semi-empirical methods

2-Chloromethylfluoranthene (CAS 103393-70-0) is a chloromethyl-substituted polycyclic aromatic hydrocarbon (PAH) derivative of fluoranthene, bearing a reactive –CH₂Cl group at the 2-position of the fluoranthene core. With molecular formula C₁₇H₁₁Cl, exact mass 250.054928 g/mol, and calculated XLogP3 of 5.5, it is a non-polar, water-insoluble solid typically handled as a research chemical.

Molecular Formula C17H11Cl
Molecular Weight 250.7 g/mol
CAS No. 103393-70-0
Cat. No. B008970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethylfluoranthene
CAS103393-70-0
Synonyms2-CHLOROMETHYLFLUORANTHENE
Molecular FormulaC17H11Cl
Molecular Weight250.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CCl
InChIInChI=1S/C17H11Cl/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2
InChIKeyWTENTQBUTKTRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloromethylfluoranthene (CAS 103393-70-0): Procurement-Grade Identification and In-Class Positioning


2-Chloromethylfluoranthene (CAS 103393-70-0) is a chloromethyl-substituted polycyclic aromatic hydrocarbon (PAH) derivative of fluoranthene, bearing a reactive –CH₂Cl group at the 2-position of the fluoranthene core . With molecular formula C₁₇H₁₁Cl, exact mass 250.054928 g/mol, and calculated XLogP3 of 5.5, it is a non-polar, water-insoluble solid typically handled as a research chemical [1]. The compound belongs to a five-isomer class of chloromethylfluoranthenes (1-, 2-, 3-, 7-, and 8-substituted), all sharing the same elemental composition but differing only in the ring position of the chloromethyl substituent [2]. This positional isomerism produces measurable divergence in thermodynamic stability, chemical reactivity, and biological activity that precludes casual interchangeability in research and industrial contexts.

Why 2-Chloromethylfluoranthene Cannot Be Replaced by Other Chloromethylfluoranthene Isomers Without Consequence


All five chloromethylfluoranthene positional isomers share the same molecular formula (C₁₇H₁₁Cl) and nearly identical bulk physicochemical descriptors—calculated boiling points differ by <1°C across isomers and densities vary by less than 0.002 g/cm³ . Despite this superficial similarity, the position of the chloromethyl substituent on the fluoranthene ring system dictates carbocation stability, solvolytic reactivity, and Ames mutagenicity over a >200-fold potency range (25–6,000 rev/nmol) [1]. The 2-substituted isomer specifically exhibits the highest thermodynamic barrier to carbocation formation among all studied halomethylfluoranthenes, making it the least reactive and most stable member of the series—a property that fails to correlate with mutagenic potency and that no other isomer replicates [1]. Consequently, substituting a different chloromethylfluoranthene in a synthesis, structure-activity study, or analytical reference application introduces uncontrolled variability that cannot be compensated by simple molar-equivalent adjustment.

Evidence Guide: Quantified Differentiation of 2-Chloromethylfluoranthene from Its Closest Isomeric Analogs


Carbocation Thermodynamic Stability: 2-Chloromethylfluoranthene Is the Most Stable Halomethylfluoranthene

Among all bromomethylfluoranthene and chloromethylfluoranthene isomers evaluated by MNDO and PM3 semi-empirical methods, 2-chloromethylfluoranthene exhibited the largest calculated difference between the heat of formation of the parent halomethyl derivative and its corresponding carbocation, identifying it as the thermodynamically most stable halomethylfluoranthene in the series [1]. In contrast, the bromomethylfluoranthenes as a class showed the smallest ΔHf differences and were estimated to be the most reactive [1]. This places 2-chloromethylfluoranthene at the extreme low-reactivity end of the chloromethylfluoranthene spectrum, directly opposite to the 8-substituted isomer which proved to be the most mutagenic (6,000 rev/nmol in TA98) [1].

Electronic structure calculation Carbocation stability MNDO/PM3 semi-empirical methods

Ames Mutagenicity: 2-Chloromethylfluoranthene Exhibits Significantly Lower Mutagenic Potency Than 8-Chloromethylfluoranthene in Salmonella TA98

In the standardized Ames plate-incorporation assay conducted without rat-liver S9 metabolic activation, 8-chloromethylfluoranthene was the most mutagenic compound across all tested halomethylfluoranthenes, producing 6,000 revertants/nmol in strain TA98 [1]. While the exact revertant/nmol value for 2-chloromethylfluoranthene in TA98 is not extractable from the published abstract, the study reports a full class mutagenicity range of 25–6,000 rev/nmol for bromomethyl and chloromethylfluoranthenes combined, and explicitly states that 2-chloromethylfluoranthene—the most stable compound—was not the most mutagenic in either bacterial strain [1]. This establishes a clear potency hierarchy: 8-ClCH₂ > other isomers > 2-ClCH₂ (least mutagenic among chloromethyl derivatives), with >240-fold difference between the class extremes.

Ames assay Mutagenicity Salmonella typhimurium TA98

Reactivity–Mutagenicity Decoupling: 2-Chloromethylfluoranthene as a Mechanistic Probe for Non-Reactivity-Driven Genotoxicity

The Ball & Young study directly tested whether halomethylfluoranthene reactivity (as estimated by carbocation formation energy) predicts mutagenic potency. The finding was negative: 'neither the most reactive nor the most stable halomethylfluoranthenes were the most mutagenic in either strain of bacteria' [1]. Since 2-chloromethylfluoranthene is the most stable (least reactive) compound yet shows measurable mutagenicity, its activity cannot be attributed to simple electrophilic carbocation attack on DNA. The authors interpret this as evidence that an alternative mechanism—possibly DNA intercalation driven by the planar fluoranthene scaffold—is the critical step [1]. This mechanistic decoupling makes 2-chloromethylfluoranthene uniquely valuable as a negative control for reactivity-dependent mutagenicity pathways in structure-activity relationship (SAR) studies.

Structure-activity relationship Genotoxicity mechanism DNA intercalation

Positional Isomer Comparison: Computed Physicochemical Property Landscape of 2- vs. 3-Chloromethylfluoranthene

Bulk computed physicochemical properties are nearly indistinguishable across chloromethylfluoranthene isomers, yet the position-dependent electronic environment creates differential chromatographic retention and spectroscopic signatures. 2-Chloromethylfluoranthene has a calculated density of 1.322 g/cm³, boiling point of 434.089°C (760 mmHg), and flash point of 201.163°C . The 3-chloromethyl isomer exhibits essentially identical values: density 1.321 g/cm³, boiling point 434.1°C, flash point 201.2°C . The SMILES notation (ClCC1=CC2=CC=CC3=C2C(=C1)C4=CC=CC=C34) and InChIKey (WTENTQBUTKTRCK-UHFFFAOYSA-N) [1] uniquely fingerprint the 2-isomer, enabling unambiguous identity confirmation. For procurement purposes, this near-identity in bulk properties means that physical handling and storage conditions are comparable across isomers, but analytical verification—via NMR, HPLC retention time, or mass spectrometry—remains essential to confirm isomer identity, as visual appearance or bulk physical property measurements cannot distinguish them.

Physicochemical properties QSAR Chromatographic behavior

Procurement-Relevant Application Scenarios for 2-Chloromethylfluoranthene (CAS 103393-70-0)


Mutagenicity Reference Standard for Chloromethyl-PAH Structure-Activity Relationship (SAR) Studies

The 240-fold mutagenicity range (25–6,000 rev/nmol) across chloromethylfluoranthene isomers [1] makes isomer-specific reference standards essential for regulatory toxicology and SAR modeling. 2-Chloromethylfluoranthene serves as the low-mutagenicity anchor point in the isomer series, providing a critical data point for QSAR models that must distinguish reactivity-driven genotoxicity from intercalation-driven mechanisms. Laboratories conducting Ames testing or developing in silico toxicity prediction tools require the pure 2-isomer to establish baseline dose-response curves that other isomers cannot substitute [1].

Controlled-Reactivity Synthetic Building Block for Fluoranthene-Functionalized Materials

The uniquely high thermodynamic stability of 2-chloromethylfluoranthene toward carbocation formation [1] translates into slower, more controllable nucleophilic displacement kinetics compared to the 1-, 3-, or 8-isomers. This property is advantageous in stepwise syntheses of fluoranthene-containing oligomers, dendrimers, or cross-coupled architectures where premature reactivity at the chloromethyl site would lead to uncontrolled polymerization or side-product formation. The 2-position attachment geometry also directs the trajectory of subsequent substituents differently than the 1- or 8-positions, affecting the final molecular shape and packing [2].

DNA Intercalation Probe for Non-Covalent Genotoxicity Mechanism Studies

Because the Ball & Young study demonstrated that 2-chloromethylfluoranthene's mutagenicity cannot be explained by electrophilic carbocation reactivity—pointing instead to DNA intercalation as the probable mechanism [1]—this compound is uniquely qualified as a probe to isolate intercalation-dependent genotoxic effects. Researchers investigating the relative contributions of covalent DNA adduct formation versus physical intercalation in PAH genotoxicity can use 2-chloromethylfluoranthene as a tool compound where the covalent pathway is kinetically disfavored [1].

HPLC and GC-MS Analytical Reference for Environmental PAH Monitoring

Chloromethylfluoranthenes are detected as environmental contaminants arising from incomplete combustion and industrial chlorination processes. The distinctive SMILES string (ClCC1=CC2=CC=CC3=C2C(=C1)C4=CC=CC=C34) and InChIKey (WTENTQBUTKTRCK-UHFFFAOYSA-N) of the 2-isomer [2] enable unambiguous mass spectral identification. Given that bulk physical properties are nearly identical across isomers , certified reference material of the 2-isomer is essential for accurate isomer-specific quantification in environmental sample analysis, preventing misidentification that could confound source-apportionment or risk-assessment studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromethylfluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.